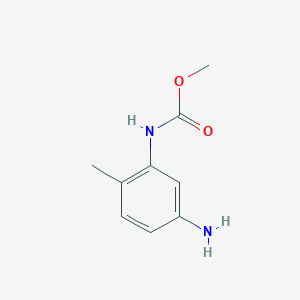
Methyl (5-amino-2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5-amino-2-methylphenyl)carbamate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of carbamic acid and features a methyl group, an amino group, and a carbamate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (5-amino-2-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-methylphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of dimethyl carbonate as a carbamoylation agent. This phosgene-free synthesis is environmentally friendly and can be carried out in a flow system over solid catalysts such as Fe2O3/SiO2 .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of 5-amino-2-methylphenol with methyl chloroformate or dimethyl carbonate under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5-amino-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (5-amino-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and in the study of biochemical pathways.
Medicine: Explored for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of methyl (5-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug that releases the active compound upon hydrolysis. The carbamate group can modulate enzyme activity by forming reversible covalent bonds with the active site, thereby inhibiting enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-(5-amino-2-methylphenyl)carbamate: A closely related compound with similar structural features.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: An intermediate in the synthesis of imatinib, an anticancer agent.
5-Amino-pyrazoles: Compounds with similar biological activities and applications in medicinal chemistry.
Uniqueness
Methyl (5-amino-2-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a prodrug and its applications in various fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
68621-63-6 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
methyl N-(5-amino-2-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-7(10)5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
HAEHENMGEBQTGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


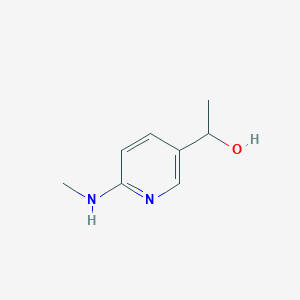
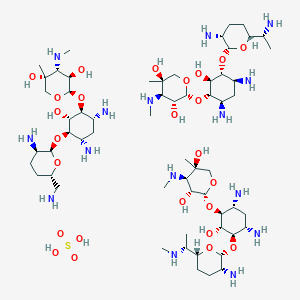
![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)

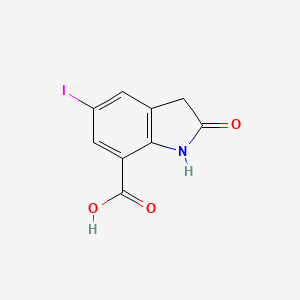
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13012232.png)
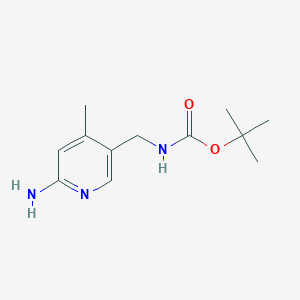
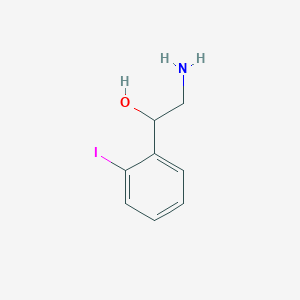
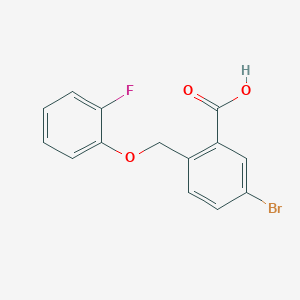
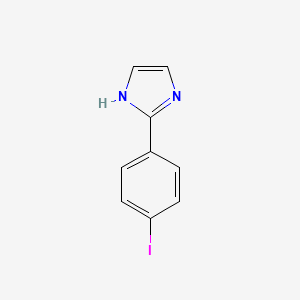

![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)

